alpha-Curcumene

Vue d'ensemble

Description

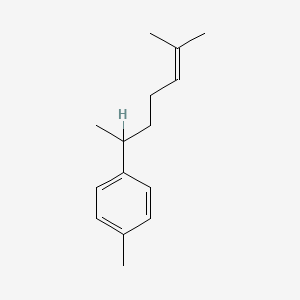

Alpha-Curcumene is a sesquiterpene, a class of terpenes that consists of three isoprene units. It is a naturally occurring compound found in the essential oils of various plants, particularly in the Curcuma species, which is known for its medicinal properties. This compound has a chemical formula of C15H22 and is characterized by its aromatic structure with a p-tolyl group attached to a heptene chain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Alpha-Curcumene can be synthesized through several methods. One common approach involves the reaction of 2,4-diketones with suitably substituted aromatic aldehydes . This method typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is often extracted from natural sources, such as the rhizomes of Curcuma longa (turmeric). The extraction process involves the use of solvents and various extraction techniques, including Soxhlet extraction, ultrasound extraction, and pressurized fluid extraction . These methods help to isolate this compound in its pure form for further use.

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-Curcumene undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into more saturated compounds.

Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and halogens for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxygenated derivatives, more saturated hydrocarbons, and halogenated compounds, depending on the type of reaction and reagents used .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Alpha-curcumene is known for its unique chemical structure, which contributes to its biological activities. It primarily exerts its effects through mechanisms such as apoptosis induction in cancer cells, modulation of inflammatory pathways, and antioxidant properties.

Key Mechanisms:

- Apoptosis Induction : this compound has been shown to induce apoptosis in various cancer cell lines. For example, in human ovarian cancer SiHa cells, treatment with this compound resulted in over 73% inhibition of cell viability after 48 hours, accompanied by characteristic DNA fragmentation patterns indicative of apoptosis .

- Caspase Activation : The apoptotic effect is mediated through mitochondrial pathways involving the release of cytochrome c and activation of caspase-3 .

- Neuroprotective Effects : Research indicates that this compound may protect against neurotoxicity and oxidative stress, potentially benefiting conditions like Alzheimer's disease .

Oncology

This compound exhibits significant anticancer properties across various cancer types. Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for cancer therapies.

| Cancer Type | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Ovarian Cancer | SiHa | 300-400 | Apoptosis via caspase activation |

| Breast Cancer | MDA-MB-231 | Not specified | Antiproliferative effects |

| Colorectal Cancer | HT-29 | Not specified | Cell cycle arrest and apoptosis |

Case studies have demonstrated this compound's effectiveness in reducing tumor growth in xenograft models. For instance, a study highlighted its capacity to lower microvessel density in prostate cancer models, suggesting anti-angiogenic properties .

Neurodegenerative Diseases

This compound's neuroprotective effects are notable in models of neurodegeneration. It has been studied for its potential to mitigate oxidative stress and inflammation associated with diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS) .

| Disease | Study Focus | Findings |

|---|---|---|

| Alzheimer's Disease | Neuroprotection | Reduced oxidative damage in neuronal cells |

| Amyotrophic Lateral Sclerosis (ALS) | Survival rates | Increased survival and reduced oxidative stress |

Anti-inflammatory Applications

This compound also shows promise as an anti-inflammatory agent. Studies suggest that it can modulate inflammatory pathways, which could be beneficial for conditions characterized by chronic inflammation.

Safety and Toxicity

While this compound demonstrates significant therapeutic potential, safety assessments are crucial. Current studies indicate low toxicity levels at therapeutic doses; however, further research is necessary to establish long-term safety profiles.

Mécanisme D'action

The mechanism of action of alpha-Curcumene involves its interaction with various molecular targets and pathways. It has been shown to modulate inflammatory pathways by inhibiting the activity of certain enzymes and signaling molecules involved in inflammation . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes .

Comparaison Avec Des Composés Similaires

Alpha-Curcumene is similar to other sesquiterpenes, such as beta-Curcumene and gamma-Curcumene. it is unique in its specific structure and the presence of a p-tolyl group, which imparts distinct chemical and biological properties . Other similar compounds include curcumin, demethoxycurcumin, and bis-demethoxycurcumin, which are also found in the Curcuma species and share some overlapping biological activities .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and bioactive properties make it a valuable subject of study for scientists and researchers.

Activité Biologique

Alpha-curcumene is a sesquiterpene compound primarily found in the essential oils of various Curcuma species, particularly turmeric (Curcuma longa), and is known for its diverse biological activities. This article explores the chemical composition, pharmacological properties, and potential therapeutic applications of this compound, supported by research findings and case studies.

Chemical Composition

This compound is one of the major components of essential oils derived from Curcuma species. Its chemical structure contributes to its biological activities, which include:

- Antimicrobial Activity : Exhibits antibacterial effects against various pathogens.

- Antioxidant Properties : Scavenges free radicals and reduces oxidative stress.

- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially alleviating conditions like arthritis.

Table 1 summarizes the chemical composition of essential oils containing this compound from different Curcuma species.

| Species | Main Components | This compound (%) |

|---|---|---|

| Curcuma longa | Curcumin, alpha-zingiberene | 16.17 |

| Curcuma zedoaria | Beta-sesquiphellandrene, curcumenone | 18.44 |

| Curcuma xanthorrhiza | Alpha-cedrene, beta-caryophyllene | 15.0 |

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In a study evaluating the antibacterial effects of essential oils, this compound was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell membranes and interference with metabolic processes .

Antioxidant Activity

This compound demonstrates potent antioxidant capabilities. In vitro assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method revealed that this compound effectively scavenges free radicals, with IC50 values indicating a strong capacity to reduce oxidative stress . This property is particularly relevant for preventing cellular damage associated with chronic diseases.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. It has been reported to inhibit the activation of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are implicated in various inflammatory diseases . This suggests potential therapeutic applications in conditions like arthritis and inflammatory bowel disease.

Case Studies

-

Anticancer Potential :

A study investigated the antiproliferative effects of this compound on cancer cell lines, including glioblastoma and lung adenocarcinoma. Results indicated that this compound suppressed cell proliferation by inducing apoptosis through modulation of the mTOR pathway . -

Wound Healing :

Another case study examined the effects of this compound on wound healing in diabetic rats. The application of this compound significantly accelerated wound closure and enhanced collagen deposition compared to control groups, suggesting its utility in promoting tissue regeneration . -

Neurological Benefits :

Research has also explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cognitive function in animal models subjected to induced oxidative damage .

Propriétés

IUPAC Name |

1-methyl-4-(6-methylhept-5-en-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYXUZSZMNBRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862351 | |

| Record name | alpha-Cucurmene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-30-4 | |

| Record name | Curcumene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Curcumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Cucurmene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | curcumene, alpha | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CURCUMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S24T013WOF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of curcumene?

A1: Curcumene has the molecular formula C15H24 and a molecular weight of 204.35 g/mol. []

Q2: Is there spectroscopic data available for curcumene?

A2: Yes, curcumene has been characterized using various spectroscopic techniques, including gas chromatography-mass spectrometry (GC-MS). [, ] This technique helps identify and quantify curcumene in complex mixtures, like essential oils.

Q3: What is the role of curcumene in plants?

A3: While specific roles of curcumene in plant physiology are still under investigation, it is thought to contribute to plant defense mechanisms as a volatile compound. [] For example, curcumene, along with its enantiomer 7-epi-zingiberene, has been identified as a repellent against whiteflies. []

Q4: Does curcumene exhibit any insecticidal or insect-repellent properties?

A4: Yes, research suggests that curcumene acts as a repellent against certain insects, such as whiteflies (Bemisia tabaci). [, ] Studies have shown that ginger oil, which contains curcumene, can be a biorational source for insect repellents. []

Q5: What is the mechanism behind the anti-tumor activity of curcumene?

A5: Research indicates that curcumene exerts anti-tumor effects through mitochondrial activation, leading to apoptosis in cancer cells. [] Specifically, curcumene treatment in human ovarian cancer cells (SiHa) has been shown to trigger mitochondrial cytochrome c release, ultimately activating caspase-3 and initiating apoptosis. []

Q6: Does curcumene impact aflatoxin production?

A6: Research suggests that curcumene might play a role in inhibiting aflatoxin production. In a study using ginger oil nanoemulsions, ar-curcumene showed a strong affinity for cytochrome P450 monooxygenase, an enzyme involved in aflatoxin biosynthesis. [] Inhibiting this enzyme could potentially reduce aflatoxin levels.

Q7: Is there evidence of curcumene degradation upon exposure to light?

A7: Yes, research indicates that curcumene, particularly γ-curcumene, can undergo phototransformation when exposed to light, especially UV-A irradiation in the presence of oxygen. [] This transformation can lead to the formation of compounds like italicene, isoitalicene, and α-curcumene. []

Q8: Does the method of drying ginger affect the curcumene content in its essential oil?

A8: Yes, drying methods significantly influence the chemical composition of ginger essential oil, including curcumene levels. [] Sun-drying generally results in higher essential oil yields, but the specific curcumene content can vary depending on the ginger cultivar and drying conditions. []

Q9: What analytical techniques are used to identify and quantify curcumene?

A9: Gas chromatography-mass spectrometry (GC-MS) is widely employed for the identification and quantification of curcumene in plant extracts and essential oils. [, , ] This technique separates volatile compounds based on their boiling points and identifies them based on their mass-to-charge ratios. High-performance liquid chromatography (HPLC) is also used, particularly when analyzing curcuminoids alongside curcumene. [, ]

Q10: How is the quality of curcumene-containing products ensured?

A10: Quality control measures for curcumene-containing products, like essential oils, involve analyzing their chemical composition, particularly the curcumene content, using techniques like GC-MS. [, , ] Additionally, standardized extraction and processing methods are crucial for maintaining consistent quality and efficacy.

Q11: Are there any known instances of bacterial utilization of curcumene?

A11: Yes, a bacterial strain belonging to the genus Rhodococcus was found to utilize α-cedrene and metabolize it to sec-cedrenol and α-curcumene. [] This finding highlights the potential for microbial biotransformation of terpenes.

Q12: Have any studies explored the enantioselective synthesis of curcumene?

A12: Yes, researchers have successfully achieved the stereoselective synthesis of optically active curcumene enantiomers, (R)-(-)-α-curcumene and (S)-(+)-α-curcumene. [, ] These syntheses typically utilize chiral catalysts and specific reaction conditions to control the stereochemistry of the final product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.